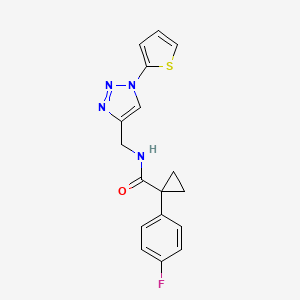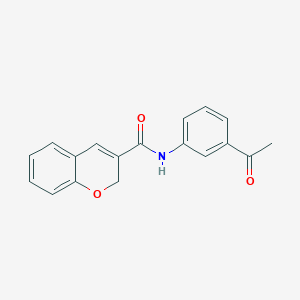
N-(3-acetylphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2H-chromene-3-carboxamide, also known as NACCA, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral effects. N-(3-acetylphenyl)-2H-chromene-3-carboxamide has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. It also modulates the expression of genes involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. N-(3-acetylphenyl)-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-acetylphenyl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-(3-acetylphenyl)-2H-chromene-3-carboxamide is its limited stability in solution, which may affect its biological activity over time.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-2H-chromene-3-carboxamide. One area of interest is the development of N-(3-acetylphenyl)-2H-chromene-3-carboxamide-based drugs for the treatment of cancer, Alzheimer's disease, and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-(3-acetylphenyl)-2H-chromene-3-carboxamide. Additionally, the development of new synthetic methods for N-(3-acetylphenyl)-2H-chromene-3-carboxamide and its derivatives may enable the discovery of new compounds with improved biological activity and pharmacokinetic properties.
Métodos De Síntesis
N-(3-acetylphenyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from 3-acetylphenol and salicylaldehyde. The first step involves the condensation of 3-acetylphenol and salicylaldehyde in the presence of a base, such as sodium hydroxide, to form 3-(3-acetylphenyl)-2-propen-1-one. This intermediate is then reacted with ethyl cyanoacetate in the presence of a catalyst, such as piperidine, to form the desired product, N-(3-acetylphenyl)-2H-chromene-3-carboxamide.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)13-6-4-7-16(10-13)19-18(21)15-9-14-5-2-3-8-17(14)22-11-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIFQCJULAXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2728221.png)
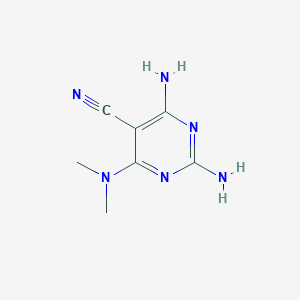
![1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2728224.png)
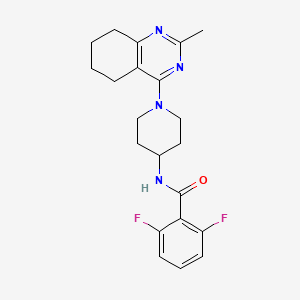
![1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2728228.png)
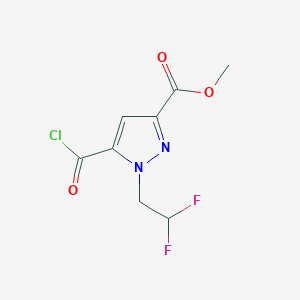
![3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2728231.png)
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
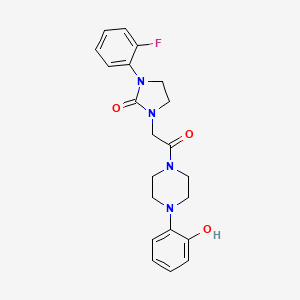

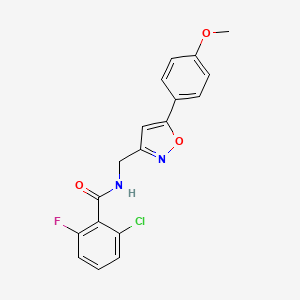
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)
